(2R)-2-(1,3-dihydroisoindol-2-yl)-3-methoxypropanoic acid
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Overview
Description
®-2-(Isoindolin-2-yl)-3-methoxypropanoic acid is a chiral compound featuring an isoindoline moiety attached to a methoxypropanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(Isoindolin-2-yl)-3-methoxypropanoic acid typically involves the following steps:
Formation of Isoindoline: The isoindoline ring can be synthesized through the reduction of phthalimide using hydrazine hydrate or other reducing agents.
Attachment of Methoxypropanoic Acid: The isoindoline is then coupled with a methoxypropanoic acid derivative using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production methods for ®-2-(Isoindolin-2-yl)-3-methoxypropanoic acid may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. This could include the use of continuous flow reactors and greener solvents.
Chemical Reactions Analysis
Types of Reactions
®-2-(Isoindolin-2-yl)-3-methoxypropanoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 2-(Isoindolin-2-yl)-3-carboxypropanoic acid.
Reduction: 2-(Isoindolin-2-yl)-3-hydroxypropanoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
®-2-(Isoindolin-2-yl)-3-methoxypropanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of ®-2-(Isoindolin-2-yl)-3-methoxypropanoic acid involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, modulating biochemical pathways and exerting its effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-isoindoline-1,3-dione: Shares the isoindoline core but differs in functional groups.
Imidazo[1,2-a]pyridines: Similar heterocyclic structure but with different nitrogen positioning and reactivity.
Indole derivatives: Contain an indole ring system, which is structurally related but distinct in terms of chemical properties.
Uniqueness
®-2-(Isoindolin-2-yl)-3-methoxypropanoic acid is unique due to its specific combination of the isoindoline ring and methoxypropanoic acid moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C12H15NO3 |
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Molecular Weight |
221.25 g/mol |
IUPAC Name |
(2R)-2-(1,3-dihydroisoindol-2-yl)-3-methoxypropanoic acid |
InChI |
InChI=1S/C12H15NO3/c1-16-8-11(12(14)15)13-6-9-4-2-3-5-10(9)7-13/h2-5,11H,6-8H2,1H3,(H,14,15)/t11-/m1/s1 |
InChI Key |
SYTIMNBELPCALH-LLVKDONJSA-N |
Isomeric SMILES |
COC[C@H](C(=O)O)N1CC2=CC=CC=C2C1 |
Canonical SMILES |
COCC(C(=O)O)N1CC2=CC=CC=C2C1 |
Origin of Product |
United States |
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